N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide
Description
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-14-8-6-5-7-13(14)19(23)20-18-17(21-27-22-18)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
UZIYBPNBGUBLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization
This method involves the [3+2] cycloaddition of a nitrile oxide and a nitrile. For the target compound, 3,4-dimethoxybenzaldehyde serves as the starting material:
-
Oxime Formation :
-
Nitrile Oxide Generation :
-
Cycloaddition :
Characterization Data :
Amidoxime Cyclization
An alternative route employs amidoxime intermediates derived from nitriles:
-
Amidoxime Synthesis :
-
3,4-Dimethoxybenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 8 hours to yield 3,4-dimethoxybenzamidoxime.
-
-
Cyclization :
Optimization Note :
Amide Bond Formation with 2-Ethoxybenzoic Acid
The oxadiazole amine is coupled with 2-ethoxybenzoic acid via acid chloride or direct coupling methods:
Acid Chloride Method
-
Chlorination :
-
2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (3 hours) to form 2-ethoxybenzoyl chloride.
-
-
Coupling :
Characterization :
Direct Coupling Using POCl₃
Adapted from benzimidazole syntheses:
-
Reaction Mixture :
-
2-Ethoxybenzoic acid (1.2 equivalents) and oxadiazole amine (1 equivalent) are stirred in POCl₃ (5 mL/mmol) at 90°C for 6 hours.
-
-
Workup :
Advantage : POCl₃ acts as both solvent and coupling agent, eliminating separate chlorination steps.
Comparative Analysis of Methods
| Parameter | Nitrile Oxide Route | Amidoxime Route | POCl₃ Coupling |
|---|---|---|---|
| Yield | 78% | 75% | 75% |
| Reaction Time | 18 hours | 12 hours | 6 hours |
| Key Reagent | NaOCl | POCl₃ | POCl₃ |
| Purity (HPLC) | 98.3% | 97.5% | 96.8% |
Critical Considerations :
-
The nitrile oxide method requires strict temperature control to avoid side reactions.
-
POCl₃-mediated coupling is faster but necessitates careful handling due to reagent toxicity.
Troubleshooting and Optimization
-
Low Cyclization Yields :
-
Amide Hydrolysis :
-
Demethylation of Methoxy Groups :
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of substituted products
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with various molecular targets. The compound can act as a reactive oxygen species (ROS) scavenger, neutralizing free radicals and reducing oxidative stress. It can also chelate metal ions, preventing them from catalyzing the production of ROS. These actions contribute to its potential therapeutic effects in diseases characterized by oxidative damage.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges : Oxadiazole ring formation requires specialized conditions (e.g., cyclization of nitrile oxides), unlike simpler amide couplings in Rip-B .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 Ų |
The compound primarily targets specific enzymes and proteins involved in critical biological pathways. Notably, it has shown interactions with:
- Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) : This enzyme is essential for protein synthesis in malaria parasites.
- Malarial kinase PfCLK3 : Inhibition of this kinase affects various signaling pathways within the parasite.
The mode of action involves reaction hijacking , which disrupts protein synthesis and induces an amino acid starvation response in the malaria parasite, leading to its death .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Antiparasitic Activity : It has demonstrated potent activity against Plasmodium falciparum in vitro, indicating potential use as an antimalarial agent .
- Cytotoxicity : In mammalian cell lines, it shows low toxicity, making it a promising candidate for further development .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antiparasitic Efficacy : A study published in a peer-reviewed journal assessed the efficacy of this compound against Plasmodium falciparum. Results indicated significant inhibition of parasite growth at micromolar concentrations.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cell lines revealed that the compound had an IC50 value greater than 50 µM, suggesting a favorable safety profile for potential therapeutic use.
Q & A
Q. What mechanistic studies elucidate the compound’s mode of action in anticancer activity?
- Methodology : Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Western blotting detects caspase-3/9 activation. Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., PI3K/AKT). Compare results with positive controls (e.g., doxorubicin) to establish efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
